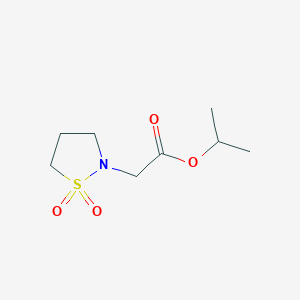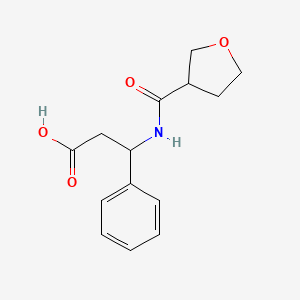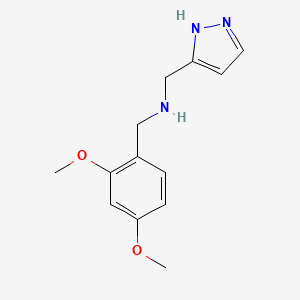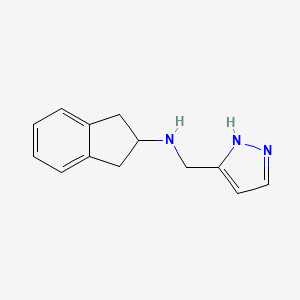![molecular formula C15H18N2O4 B7587434 4-Hydroxy-2-[[2-(2-methylindol-1-yl)acetyl]amino]butanoic acid](/img/structure/B7587434.png)
4-Hydroxy-2-[[2-(2-methylindol-1-yl)acetyl]amino]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-2-[[2-(2-methylindol-1-yl)acetyl]amino]butanoic acid, also known as MIAM, is a synthetic compound that has shown potential in various scientific research applications.
Mécanisme D'action
4-Hydroxy-2-[[2-(2-methylindol-1-yl)acetyl]amino]butanoic acid exerts its effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, NF-κB pathway, and Nrf2 pathway. 4-Hydroxy-2-[[2-(2-methylindol-1-yl)acetyl]amino]butanoic acid inhibits the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. 4-Hydroxy-2-[[2-(2-methylindol-1-yl)acetyl]amino]butanoic acid also inhibits the NF-κB pathway, which regulates inflammation and immune responses. 4-Hydroxy-2-[[2-(2-methylindol-1-yl)acetyl]amino]butanoic acid activates the Nrf2 pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects
4-Hydroxy-2-[[2-(2-methylindol-1-yl)acetyl]amino]butanoic acid has been shown to have various biochemical and physiological effects. 4-Hydroxy-2-[[2-(2-methylindol-1-yl)acetyl]amino]butanoic acid inhibits cell proliferation and induces apoptosis in cancer cells. 4-Hydroxy-2-[[2-(2-methylindol-1-yl)acetyl]amino]butanoic acid also reduces inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 4-Hydroxy-2-[[2-(2-methylindol-1-yl)acetyl]amino]butanoic acid has neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
4-Hydroxy-2-[[2-(2-methylindol-1-yl)acetyl]amino]butanoic acid has several advantages for lab experiments, including its synthetic accessibility, stability, and specificity. 4-Hydroxy-2-[[2-(2-methylindol-1-yl)acetyl]amino]butanoic acid is also relatively easy to purify and has low toxicity. However, 4-Hydroxy-2-[[2-(2-methylindol-1-yl)acetyl]amino]butanoic acid has some limitations, including its relatively low potency and selectivity compared to other compounds.
Orientations Futures
There are several future directions for the study of 4-Hydroxy-2-[[2-(2-methylindol-1-yl)acetyl]amino]butanoic acid. One potential direction is to investigate the potential of 4-Hydroxy-2-[[2-(2-methylindol-1-yl)acetyl]amino]butanoic acid as a therapeutic agent for cancer and inflammation. Another direction is to explore the neuroprotective effects of 4-Hydroxy-2-[[2-(2-methylindol-1-yl)acetyl]amino]butanoic acid in various neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of 4-Hydroxy-2-[[2-(2-methylindol-1-yl)acetyl]amino]butanoic acid and to improve its potency and selectivity.
Méthodes De Synthèse
4-Hydroxy-2-[[2-(2-methylindol-1-yl)acetyl]amino]butanoic acid is synthesized using a multistep process that involves the condensation of 2-methylindole-1-carboxylic acid with N-Boc-2-amino-3-hydroxybutanoic acid, followed by deprotection and coupling with N-hydroxysuccinimide (NHS) ester of 4-hydroxybenzoic acid. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
4-Hydroxy-2-[[2-(2-methylindol-1-yl)acetyl]amino]butanoic acid has been studied for its potential therapeutic applications in various scientific research fields, including cancer, inflammation, and neurodegenerative diseases. 4-Hydroxy-2-[[2-(2-methylindol-1-yl)acetyl]amino]butanoic acid has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. Additionally, 4-Hydroxy-2-[[2-(2-methylindol-1-yl)acetyl]amino]butanoic acid has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 4-Hydroxy-2-[[2-(2-methylindol-1-yl)acetyl]amino]butanoic acid has also been demonstrated to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
4-hydroxy-2-[[2-(2-methylindol-1-yl)acetyl]amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-10-8-11-4-2-3-5-13(11)17(10)9-14(19)16-12(6-7-18)15(20)21/h2-5,8,12,18H,6-7,9H2,1H3,(H,16,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZEOWRANSPDXPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CC(=O)NC(CCO)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-2-[[2-(2-methylindol-1-yl)acetyl]amino]butanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrile](/img/structure/B7587352.png)

![3-[[(2R)-2-amino-2-phenylacetyl]amino]-N-methylbenzamide](/img/structure/B7587367.png)
![(2S)-2-amino-4-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]pentanamide](/img/structure/B7587376.png)



![2-amino-N-[(4-chlorophenyl)methyl]-N,2-dimethylpropanamide](/img/structure/B7587400.png)
![N-[(2-methyl-1,3-thiazol-5-yl)methyl]-1-(1H-pyrazol-5-yl)methanamine](/img/structure/B7587410.png)

![4-[(2-Methyl-1,3-thiazol-5-yl)methylsulfamoyl]benzoic acid](/img/structure/B7587413.png)


![N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-1-(1H-pyrazol-5-yl)methanamine](/img/structure/B7587442.png)